Pyrrolo[2,1-f][1,2,4]triazin-5-amine
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Overview
Description
Pyrrolo[2,1-f][1,2,4]triazin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazin-5-amine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with hydrazine derivatives under acidic or basic conditions. Another method includes the formation of triazinium dicyanomethylide intermediates, which then undergo cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize transition metal catalysts to facilitate the cyclization reactions and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced triazine derivatives, and various substituted pyrrolo[2,1-f][1,2,4]triazin-5-amines .
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazin-5-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target dysregulated signaling pathways in cancer cells .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-5-amine can be compared to other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: Shares a similar fused ring structure but differs in the position and type of substituents.
Pyrrolo[1,2-f][1,2,4]triazine: Another fused heterocycle with a different arrangement of nitrogen atoms.
Pyrrolo[2,1-f][1,2,4]triazine-4-amine: A closely related compound with an amine group at a different position
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJVFNNYBILSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1N)C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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